(6-Aminonaphthalen-2-yl)boronic acid
Overview
Description
(6-Aminonaphthalen-2-yl)boronic acid is an organic compound that belongs to the class of boronic acids It is characterized by the presence of a boronic acid group attached to a naphthalene ring, which also contains an amino group at the 6th position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6-Aminonaphthalen-2-yl)boronic acid typically involves the following steps:
Nitration of Naphthalene: Naphthalene is nitrated to form 6-nitronaphthalene.
Reduction: The nitro group is reduced to an amino group, yielding 6-aminonaphthalene.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for efficiency and cost-effectiveness. These methods often involve continuous flow processes and the use of automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: (6-Aminonaphthalen-2-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The amino group can be reduced to form corresponding amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Palladium catalysts are often employed in Suzuki-Miyaura coupling reactions.
Major Products Formed:
Boronic Esters: Formed through oxidation reactions.
Amines: Formed through reduction of the amino group.
Substituted Naphthalenes: Formed through nucleophilic substitution reactions.
Scientific Research Applications
(6-Aminonaphthalen-2-yl)boronic acid has a wide range of applications in scientific research:
Biology: Employed in the development of fluorescent probes for biological imaging and sensing applications.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceuticals.
Industry: Utilized in the production of polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of (6-Aminonaphthalen-2-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as the development of sensors and drug delivery systems. The boronic acid group interacts with molecular targets through the formation of boronate esters, which can be reversed under specific conditions .
Comparison with Similar Compounds
Phenylboronic Acid: Similar in structure but lacks the naphthalene ring.
Naphthylboronic Acid: Similar but does not contain the amino group.
Aminophenylboronic Acid: Contains an amino group but has a phenyl ring instead of a naphthalene ring.
Uniqueness: (6-Aminonaphthalen-2-yl)boronic acid is unique due to the presence of both an amino group and a boronic acid group on a naphthalene ring. This combination of functional groups imparts distinct reactivity and properties, making it valuable for specific applications in organic synthesis and material science .
Properties
IUPAC Name |
(6-aminonaphthalen-2-yl)boronic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BNO2/c12-10-4-2-7-5-9(11(13)14)3-1-8(7)6-10/h1-6,13-14H,12H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBZRCPUQZMQPPZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)C=C(C=C2)N)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201282762 | |
Record name | B-(6-Amino-2-naphthalenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201282762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.00 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
590417-29-1 | |
Record name | B-(6-Amino-2-naphthalenyl)boronic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=590417-29-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | B-(6-Amino-2-naphthalenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201282762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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